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Compound of Interest

Compound Name: 5-lodo-1H-indazol-3-amine

Cat. No.: B1319777

Technical Guide: 5-lodo-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-lodo-1H-indazol-3-amine, a
heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The
document details its chemical properties, a representative synthetic protocol, and explores its
role as a scaffold for developing therapeutic agents, particularly in oncology.

Core Compound Data

The fundamental chemical and physical properties of 5-lodo-1H-indazol-3-amine are
summarized below. These data are essential for experimental design, including reaction
stoichiometry, solution preparation, and analytical characterization.
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Parameter Value Reference
CAS Number 88805-76-9 (11121131141
Molecular Formula C7HsINs [1][3]
Molecular Weight 258.96 g/mol or 259.05 g/mol [11[3]
Canonical SMILES C1=CC2=C(C=C1I)NN=C2N

INChl=1S/C7H6IN3/c8-4-1-2-5-

InChl 6(3-4)9-10-7(5)11/h1-3H,
(H3,9,10,11)

Appearance Off-white to light yellow powder

Purity Typically >95% [3]

Synthesis and Experimental Protocols

The synthesis of substituted 1H-indazol-3-amines often proceeds via the cyclization of a
substituted 2-fluorobenzonitrile with hydrazine. While a specific protocol for the 5-iodo
derivative is not readily available in the public domain, a representative procedure for the
analogous 5-bromo-1H-indazol-3-amine is detailed below. This protocol can be adapted by
starting with 2-fluoro-5-iodobenzonitrile.

Representative Synthesis of a 5-Halo-1H-indazol-3-

amine

A general synthetic procedure for similar compounds involves the reflux of a 2-
fluorobenzonitrile derivative with hydrazine hydrate.[5]

Materials:
e 2-Fluoro-5-iodobenzonitrile
e Hydrazine hydrate (80% solution)

o Ethanol (or other suitable solvent)
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e Round-bottom flask

» Reflux condenser

e Heating mantle

o Magnetic stirrer

« Filtration apparatus (e.g., Buchner funnel)

e Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:

e To a solution of 2-fluoro-5-iodobenzonitrile in a suitable solvent such as ethanol, add an
excess of hydrazine hydrate.

o Heat the reaction mixture to reflux and maintain for a period of 20 minutes to several hours,
monitoring the reaction progress by thin-layer chromatography (TLC).[5]

o Upon completion, allow the reaction mixture to cool to room temperature.

» The product may precipitate out of the solution upon cooling. If not, the solvent can be
partially removed under reduced pressure to induce crystallization.

e Collect the solid product by filtration and wash with a small amount of cold solvent.

» Purify the crude product by recrystallization from an appropriate solvent system to yield the
final 5-lodo-1H-indazol-3-amine.

Characterization: The structure and purity of the synthesized compound should be confirmed
using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass
Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Significance and Therapeutic Potential

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their
wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial
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properties.[5] The 1H-indazole-3-amine core, in particular, has been identified as an effective
hinge-binding fragment for kinase inhibitors, a major class of anti-cancer drugs.[5]

Derivatives of 1H-indazole-3-amine have shown promising results as anti-proliferative agents
against various human cancer cell lines, including lung, leukemia, prostate, and hepatoma cell
lines.[5]

Mechanism of Action and Signaling Pathways

Studies on derivatives of 1H-indazole-3-amine suggest that their anti-cancer effects may be
mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. Two
key signaling pathways implicated are the p53/MDM2 pathway and the Bcl-2 family-regulated
apoptotic pathway.[5]

p53/MDM2 Signaling Pathway:

The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by
inducing cell cycle arrest or apoptosis in response to cellular stress.[6][7][8] MDM2 is a
negative regulator of p53, targeting it for degradation.[6][8][9] Inhibition of the p53-MDM2
interaction can stabilize p53, leading to the activation of its tumor-suppressive functions. It is
hypothesized that certain indazole derivatives may interfere with this interaction, thereby
promoting cancer cell death.
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Caption: The p53/MDMZ2 signaling pathway and potential intervention by indazole derivatives.
Bcl-2 Family Apoptotic Pathway:

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[10][11][12]
This family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL)
members. The balance between these opposing factions determines the cell's fate.[10][12]
Some anti-cancer agents work by either inhibiting the anti-apoptotic Bcl-2 proteins or by
activating the pro-apoptotic members, leading to the release of cytochrome c¢ from the
mitochondria and subsequent caspase activation, ultimately resulting in apoptosis. Indazole
derivatives may modulate the activity of Bcl-2 family members to induce apoptosis in cancer
cells.
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Caption: The Bcl-2 family-regulated apoptotic pathway and potential modulation by indazole
derivatives.

Conclusion

5-lodo-1H-indazol-3-amine is a valuable building block for the synthesis of novel bioactive
molecules. Its utility is underscored by the established importance of the indazole scaffold in
drug discovery. Further investigation into the synthesis of derivatives and their biological
evaluation is warranted to explore the full therapeutic potential of this class of compounds,
particularly in the development of targeted anti-cancer therapies. The modulation of key
signaling pathways such as the p53/MDM2 and Bcl-2 pathways represents a promising avenue
for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. scbt.com [scbt.com]

e 2.88805-76-9|5-lodo-1H-indazol-3-amine|BLD Pharm [bldpharm.com]

o 3. thoreauchem.com [thoreauchem.com]

e 4. 5-lodo-1H-indazol-3-amine | 88805-76-9 | Benchchem [benchchem.com]

o 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

e 6. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nim.nih.gov]

e 7. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed
[pubmed.ncbi.nim.nih.gov]

e 8. medchemexpress.com [medchemexpress.com]
e 9. aacrjournals.org [aacrjournals.org]

e 10. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1319777?utm_src=pdf-body
https://www.benchchem.com/product/b1319777?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/5-iodo-1h-indazol-3-amine-88805-76-9
https://www.bldpharm.com/products/88805-76-9.html
http://thoreauchem.com/prod/62213/
https://www.benchchem.com/de/product/b1319777
https://pmc.ncbi.nlm.nih.gov/articles/PMC10218234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10218234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3721034/
https://pubmed.ncbi.nlm.nih.gov/38762096/
https://pubmed.ncbi.nlm.nih.gov/38762096/
https://www.medchemexpress.com/Targets/MDM-2_p53/mdm-2-p53-signaling-pathway.html
https://aacrjournals.org/cancerres/article/74/24/7161/599339/MDM2-p53-Pathway-in-Hepatocellular-CarcinomaMDM2
https://pubmed.ncbi.nlm.nih.gov/9990505/
https://pubmed.ncbi.nlm.nih.gov/9990505/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1319777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 11. journals.biologists.com [journals.biologists.com]

e 12. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [5-lodo-1H-indazol-3-amine CAS number and molecular
weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1319777#5-iodo-1h-indazol-3-amine-cas-number-
and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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